molecular formula C15H15FN2O4 B4413750 methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B4413750
M. Wt: 306.29 g/mol
InChI Key: DIBZWCHVKUNJOS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the Biginelli reaction, a multi-component chemical reaction that creates 3,4-dihydropyrimidin-2(1H)-ones (Biginelli compounds) from an aldehyde, β-keto ester, and urea. For instance, Cleetus et al. (2020) described the synthesis of a compound through a solvent-free Biginelli reaction under mild conditions without using catalysts (Cleetus, Rani, Dharma Rao, & Chopra, 2020).

Molecular Structure Analysis

The molecular structure of the compound showcases solvatomorphism, with different solvated forms demonstrating diverse crystal structures. The analysis of its crystal structure in various forms, including anhydrous and solvated states, reveals intricate details about its molecular arrangement and interaction patterns within crystals. Hydrogen-bonding interactions play a significant role in the crystal packing of these forms, contributing to the characteristic dimer formations through N-H...O=C interactions (Cleetus et al., 2020).

Chemical Reactions and Properties

Reactivity studies of similar compounds have shown that the fluorophenyl group can significantly influence the molecular conformation and interactions within crystals, affecting the compound's reactivity. For example, Chopra et al. (2006) investigated how the substitution of a fluorine atom can alter supramolecular assemblies through C-H...F interactions, highlighting the role of weak interactions alongside N-H...O and C-H...O hydrogen bonds in stabilizing molecular structures (Chopra, Mohan, Vishalakshi, & Guru Row, 2006).

Physical Properties Analysis

The physical properties, including solvatomorphism and thermal behavior of the compound and its derivatives, are influenced by their molecular structure and crystalline form. Differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) experiments have been used to analyze these properties, revealing the stability and phase transitions of different forms (Cleetus et al., 2020).

properties

IUPAC Name

methyl 4-[(4-fluorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c1-8-13(15(21)22-2)11(7-12(19)17-8)14(20)18-10-5-3-9(16)4-6-10/h3-6,11H,7H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBZWCHVKUNJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C(=O)NC2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 4
methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 6
methyl 4-{[(4-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

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